5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(1H-indol-3-yl)ethyl]-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
3H-Pyrrol-3-one, 5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-1-[2-(1H-indol-3-yl)ethyl]- is a complex heterocyclic compound that incorporates multiple functional groups, including a pyrrole, benzimidazole, and indole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrol-3-one, 5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-1-[2-(1H-indol-3-yl)ethyl]- typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzimidazole and indole intermediates, followed by their coupling with the pyrrole moiety under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrrol-3-one, 5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-1-[2-(1H-indol-3-yl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted analogs with potential biological activities .
Scientific Research Applications
3H-Pyrrol-3-one, 5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-1-[2-(1H-indol-3-yl)ethyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3H-Pyrrol-3-one, 5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-1-[2-(1H-indol-3-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as 1-[(4-methyl-1-phenylsulfonyl)-1H-indol-3-yl]ethanone, which are known for their biological activities.
Benzimidazole Derivatives: Compounds like benzimidazole itself, which is a core structure in many biologically active molecules.
Pyrrole Derivatives: Compounds containing the pyrrole ring, which are widely studied for their chemical and biological properties.
Uniqueness
This makes it a versatile compound for various scientific research and industrial applications .
Properties
CAS No. |
213251-01-5 |
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Molecular Formula |
C21H19N5O |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(1H-indol-3-yl)ethyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C21H19N5O/c22-20-19(21-24-16-7-3-4-8-17(16)25-21)18(27)12-26(20)10-9-13-11-23-15-6-2-1-5-14(13)15/h1-8,11,22-23,27H,9-10,12H2,(H,24,25) |
InChI Key |
FFRCJTCAAIIDAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CCC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5N4)O |
Origin of Product |
United States |
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